molecular formula C17H12FN3S B11077029 1-(2-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

1-(2-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

Cat. No.: B11077029
M. Wt: 309.4 g/mol
InChI Key: LNOHEKGICQPRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorobenzyl and thiazolyl groups in this compound potentially enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a nucleophilic substitution reaction using a thiazole derivative.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the benzimidazole core with a 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced benzimidazole derivatives.

    Substitution Products: Substituted benzimidazole derivatives with various nucleophiles.

Scientific Research Applications

1-(2-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and thiazolyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

  • 1-(2-chlorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole
  • 1-(2-bromobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole
  • 1-(2-methylbenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole

Comparison:

  • 1-(2-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to molecular targets compared to other halogenated or alkylated derivatives.

Properties

Molecular Formula

C17H12FN3S

Molecular Weight

309.4 g/mol

IUPAC Name

5-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C17H12FN3S/c18-13-6-2-1-5-12(13)10-21-15-8-4-3-7-14(15)20-17(21)16-9-19-11-22-16/h1-9,11H,10H2

InChI Key

LNOHEKGICQPRKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CN=CS4)F

Origin of Product

United States

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